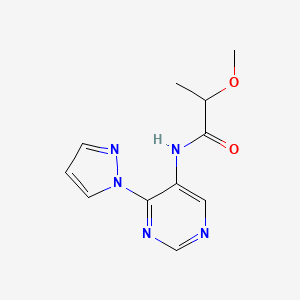![molecular formula C14H11F3N2O3S B7641815 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid, also known as TTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TTA belongs to the class of thiazolidinedione derivatives, which are known to have anti-inflammatory and anti-diabetic effects.
Mechanism of Action
The mechanism of action of 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its transcriptional activity, leading to the regulation of downstream target genes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Moreover, this compound has been shown to improve glucose metabolism and insulin sensitivity by regulating the expression of genes involved in glucose uptake and utilization. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under various experimental conditions and can be stored for a long time without degradation. Moreover, this compound has been extensively studied in animal models and has been shown to have a wide range of therapeutic effects. However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. Moreover, this compound has been shown to have some toxic effects at high doses, and its long-term effects on human health are unknown.
Future Directions
There are several future directions for the study of 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid. First, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Second, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic effects. Third, the potential use of this compound in combination with other drugs or therapies needs to be explored. Fourth, the development of new this compound derivatives with improved pharmacological properties should be pursued. Finally, the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and autoimmune disorders, needs to be investigated.
Synthesis Methods
2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid can be synthesized by a multi-step reaction process, starting from commercially available starting materials. The synthesis of this compound involves the reaction of 2-aminothiazole with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with ethyl chloroacetate and subsequent hydrolysis to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-[[2-[2-(trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-4-2-1-3-8(10)5-11(20)19-13-18-9(7-23-13)6-12(21)22/h1-4,7H,5-6H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDLIXWXGPACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)


![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)
![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)
![1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7641839.png)